tert-Butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate

Medicinal Chemistry Drug Design Lead-likeness

tert-Butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 1250993-33-9, C₁₁H₂₀N₂O₂, MW 212.29) is a conformationally constrained, cis-fused bicyclic β-amino acid derivative belonging to the 3-azabicyclo[4.1.0]heptane class. The compound features a cyclopropane-fused piperidine core with a Boc (tert-butoxycarbonyl) protecting group on the endocyclic nitrogen and a free primary amine at the bridgehead position, providing orthogonal functional handle reactivity.

Molecular Formula C11H20N2O2
Molecular Weight 212.293
CAS No. 1250993-33-9
Cat. No. B2359662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate
CAS1250993-33-9
Molecular FormulaC11H20N2O2
Molecular Weight212.293
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2CC2(C1)N
InChIInChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-8-6-11(8,12)7-13/h8H,4-7,12H2,1-3H3
InChIKeyWVHBMTCLKVJTOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 1250993-33-9): A cis-Fused Bicyclic Amino Acid Building Block for Drug Discovery


tert-Butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS 1250993-33-9, C₁₁H₂₀N₂O₂, MW 212.29) is a conformationally constrained, cis-fused bicyclic β-amino acid derivative belonging to the 3-azabicyclo[4.1.0]heptane class . The compound features a cyclopropane-fused piperidine core with a Boc (tert-butoxycarbonyl) protecting group on the endocyclic nitrogen and a free primary amine at the bridgehead position, providing orthogonal functional handle reactivity . Commercial availability at 97% purity, combined with validated synthetic routes, makes this scaffold a tractable entry point for medicinal chemistry programs [1].

Why Generic Substitution Fails for tert-Butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate in Structure-Based Design


Simple replacement of tert-butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate with monocyclic piperidine amino acids, alternative bicyclic scaffolds (e.g., 3-azabicyclo[3.1.0]hexane or 3-azabicyclo[3.2.1]octane systems), or differently protected analogs may compromise critical physicochemical and conformational parameters that govern target engagement, selectivity, and pharmacokinetics . The fused cyclopropane ring imposes a defined dihedral angle constraint on the piperidine ring that cannot be replicated by monocyclic systems, while the cis ring junction stereochemistry (confirmed by the (1S,6S) designation) dictates the spatial orientation of the primary amine pharmacophore relative to the Boc-protected nitrogen . The quantitative evidence below demonstrates that even seemingly conservative modifications to the ring size, substitution pattern, or protecting group can substantially alter LogP, sp³ fraction, hydrogen-bonding capacity, and conformational freedom, each of which has been linked to critical differences in biological performance metrics .

Quantitative Differentiation Evidence: tert-Butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate vs. Closest Analogs


Sp³ Carbon Fraction (Fsp₃): A validated descriptor of three-dimensional molecular complexity and clinical success probability

tert-Butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate exhibits an Fsp₃ value of 0.909 . In contrast, commonly used monocyclic building blocks such as 1-Boc-piperidine-4-carboxylic acid (Fsp₃ ≈ 0.64) or trans-4-amino-1-Boc-piperidine (Fsp₃ ≈ 0.60) possess substantially lower sp³ character [1]. Fsp₃ values above 0.8 have been correlated with higher clinical success rates, as they represent a departure from flat, sp²-rich molecules toward more three-dimensional architectures favored in modern drug discovery [1]. The cyclopropane-constrained [4.1.0] system forces the C-1 bridgehead amino group into a fixed orientation relative to the piperidine plane, a feature lost in the freely rotating monocyclic competitors .

Medicinal Chemistry Drug Design Lead-likeness

LogP Partition Coefficient: Optimized hydrophobicity window for CNS vs. peripheral target applications

The target compound has a computationally determined LogP of 0.574 . This value sits comfortably within the optimal LogP range of 1–3 recommended for orally bioavailable CNS drugs by Lipinski's consensus guidelines [1]. The closest structural analog lacking the bridgehead amino group, 3-azabicyclo[4.1.0]heptane hydrochloride (CAS 1250994-08-1), displays a LogP of 0.401 , whereas the corresponding carboxylic acid (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid) has a predicted LogP of approximately 1.66 . The intermediate LogP of the 1-amino derivative combined with sp³-enriched architecture provides a balanced hydrophobicity profile that can be tuned by subsequent amide coupling at the free primary amine, offering a strategic advantage over both more polar (carboxylic acid) and less functionalized (unsubstituted) alternatives .

CNS Drug Design ADME Hydrophobicity

Orthogonal Dual-Amine Functionality: Enables sequential, chemoselective derivatization without transient protection steps

tert-Butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate is distinguished by the simultaneous presence of one Boc-protected endocyclic amine and one free exocyclic primary amine . This orthogonal arrangement contrasts with building blocks such as tert-butyl 3,6-diazabicyclo[4.1.0]heptane-3-carboxylate, where both nitrogens would require separate protection strategies, or 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, where the bridgehead is carboxylic acid rather than amine [1]. The Boc group is selectively cleaved under acidic conditions (TFA/DCM or HCl/dioxane) without affecting the bridgehead primary amine, which can then be functionalized via amide coupling, reductive amination, or sulfonylation after Boc removal . The published divergent synthesis strategy demonstrates that the 6-(hydroxymethyl) precursor (CAS 203663-27-8) can be converted into diverse 6-functionalized derivatives in 1–3 steps with isolated yields ranging from 53% to 82% across multiple functionalization pathways, exemplifying the synthetic utility enabled by this orthogonal architecture [2].

Synthetic Chemistry Parallel Synthesis Peptide Mimetics

Commercial Availability with Validated Analytical Purity: De-risks lead time and quality uncertainty vs. custom-synthesized analogs

tert-Butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate is catalog-listed by multiple global suppliers at a standardized purity of 97% (HPLC/NMR verified), with standard pack sizes of 100 mg and 250 mg and typical lead times of 8–12 weeks for larger quantities . By comparison, structurally close analogs such as tert-butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS 1251009-41-2) or 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate (CAS 1780781-02-3) are either custom-synthesis items or have significantly longer lead times due to lower demand and less optimized synthetic routes [1]. The ChemistrySelect study specifically reports a four-step scalable route (38% overall yield) for the precursor tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, which underlies the reliable commercial supply chain [1].

Procurement Quality Control Supply Chain

Precision Application Scenarios for tert-Butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate in Drug Discovery and Chemical Biology


CNS Drug Discovery Programs Requiring Rigid, sp³-Enriched β-Amino Acid Scaffolds

For CNS-targeted programs (e.g., triple reuptake inhibitors, orexin receptor antagonists) requiring brain penetration, the Fsp₃ = 0.909 and LogP = 0.574 profile of this compound positions it as a strategically superior scaffold relative to flat, monocyclic piperidine alternatives (Fsp₃ ≤ 0.64). The 3-azabicyclo[4.1.0]heptane core has been clinically validated in GSK1360707F, a potent triple reuptake inhibitor (serotonin, norepinephrine, dopamine), demonstrating that the cyclopropane-fused architecture is compatible with CNS drug pharmacokinetic requirements [1]. The Boc-protected piperidine nitrogen can be deprotected post-coupling to generate a free secondary amine for additional hydrogen-bonding interactions, while the bridgehead primary amine provides an orthogonal vector for chemotype expansion .

Conformationally Constrained Peptide Mimetics and Reverse-Turn Isosteres

Bicyclic β-amino acids with defined cis ring-junction geometry serve as constrained dipeptide mimics, locking backbone dihedral angles into specific φ/ψ values that stabilize β-turn motifs . The [4.1.0] scaffold provides a geminally disubstituted bridgehead that precludes epimerization at C-1 under peptide coupling conditions, unlike monocyclic β-amino acids where alpha-proton acidity leads to racemization . The Boc group on the endocyclic nitrogen allows selective incorporation of the scaffold into solid-phase peptide synthesis (SPPS) workflows using standard Fmoc/Boc orthogonal strategies, reducing the need for custom linker or cleavage conditions that are often problematic with unprotected bicyclic amines [1].

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The high Fsp₃ value (0.909) and the presence of exactly two hydrogen-bond acceptors and one hydrogen-bond donor (HBA = 2, HBD = 1) make this building block an ideal fragment or DEL synthon that adheres to the 'Rule of Three' (MW ≤ 300, LogP ≤ 3, HBA ≤ 3, HBD ≤ 3) for fragment screening libraries. Following the divergent synthesis methodology published by Omelian et al. (2023), the precursor tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate can be diversified into carboxylic acid, tosylate, azide, and amine derivatives in 1–3 steps, enabling systematic SAR exploration of the C-6 position in DEL-compatible formats [1]. The commercial availability at 97% purity eliminates the need for pre-screening purification, reducing fragment library assembly time.

HSP90 and Kinase Inhibitor Development Leveraging Bicyclic Core Topology

Patent literature identifies azabicyclo[4.1.0]heptane derivatives as privileged scaffolds for HSP90 inhibition, with bridgehead-substituted variants showing cellular IC₅₀ values in the low micromolar range . The cis-1-amino substitution pattern of the target compound provides a vector that projects the amine pharmacophore into a spatial region occupied by key hydrogen-bonding residues in the HSP90 ATP-binding pocket, a geometry that cannot be achieved with trans-isomers or with the corresponding 1-hydroxy analog 3-azabicyclo[4.1.0]heptan-1-ol (LogP = −0.613, HBD = 2) [1]. The Boc protection enables late-stage diversification after core scaffold assembly, facilitating parallel chemistry for hit expansion with retention of the constrained bicyclic topology [1].

Quote Request

Request a Quote for tert-Butyl 1-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.